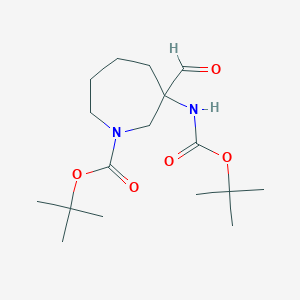
tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a formyl group, and an azepane ring. This compound is often used in organic synthesis and serves as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The formyl group can be introduced using formylation reactions, often employing reagents like formic acid or formic anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Free amines
Scientific Research Applications
tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate involves its role as a protecting group and intermediate in various chemical reactions. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-ethynylbenzylcarbamate
- tert-Butyl 4-formylbenzylcarbamate
- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate
Uniqueness
tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is unique due to its combination of a Boc-protected amine, a formyl group, and an azepane ring. This structure provides versatility in synthetic applications, allowing for multiple functional group transformations and the synthesis of complex molecules.
Properties
Molecular Formula |
C17H30N2O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 3-formyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-15(2,3)23-13(21)18-17(12-20)9-7-8-10-19(11-17)14(22)24-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21) |
InChI Key |
XRHWWSCQEQIGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















